Antiproliferative agent-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

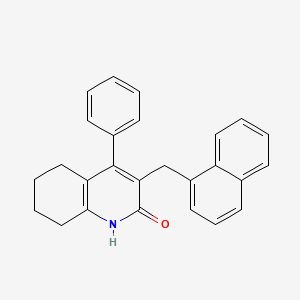

C26H23NO |

|---|---|

Poids moléculaire |

365.5 g/mol |

Nom IUPAC |

3-(naphthalen-1-ylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |

InChI |

InChI=1S/C26H23NO/c28-26-23(17-20-13-8-12-18-9-4-5-14-21(18)20)25(19-10-2-1-3-11-19)22-15-6-7-16-24(22)27-26/h1-5,8-14H,6-7,15-17H2,(H,27,28) |

Clé InChI |

GDVQMPYYXDYNDT-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2=C(C1)C(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Antiproliferative Agent-19: A Technical Guide to the Discovery and Mechanistic Elucidation of Novel 19-Nortestosterone Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a series of novel 17α-substituted 19-nortestosterone analogs, herein referred to as "Antiproliferative agent-19" for the purpose of this document. Recognizing the potential of steroid scaffolds in oncology, this research focused on modifying the 19-nortestosterone molecule to enhance its antiproliferative properties while minimizing androgenic side effects. This document details the synthetic methodologies, experimental protocols for assessing biological activity, and the elucidation of the mechanism of action for the most potent of these analogs. All quantitative data is presented in structured tables for clear comparison, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including steroids. The 19-nortestosterone framework, in particular, has been a subject of interest due to the observed antiproliferative effects of some of its derivatives. However, the clinical utility of many of these compounds has been hampered by their hormonal activities. This guide focuses on a series of newly synthesized 17α-substituted 19-nortestosterone analogs designed to exhibit potent and selective antiproliferative activity with significantly reduced androgenicity. The lead compounds from this series have demonstrated remarkable efficacy against cervical cancer cell lines, inducing cell cycle arrest and apoptosis through a mechanism involving microtubule stabilization and the intrinsic apoptotic pathway.

Synthesis and Isolation

The novel 17α-substituted 19-nortestosterone analogs were synthesized from the commercially available starting material, 19-nortestosterone. The key strategic step in the synthesis is the inversion of the stereochemistry at the C17 position, which is crucial for reducing androgenic activity. This was achieved via the Mitsunobu reaction.

General Synthetic Protocol: Mitsunobu Reaction

The conversion of the 17β-hydroxyl group of 19-nortestosterone to the 17α-configuration was accomplished using a Mitsunobu reaction. A general procedure is outlined below:

-

Reaction Setup: To a solution of 19-nortestosterone in a suitable anhydrous solvent (e.g., toluene (B28343) or tetrahydrofuran), triphenylphosphine (B44618) (PPh₃) and a nucleophile (e.g., a carboxylic acid for ester formation or a source of halide) are added.

-

Initiation: The reaction mixture is cooled to 0°C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 17α-substituted analog. For the synthesis of 17α-halo derivatives, a source of the halide anion is used as the nucleophile. For the synthesis of the 17α-hydroxy analog, a carboxylic acid is used, and the resulting ester is subsequently hydrolyzed.

Experimental Protocols

A battery of in vitro assays was employed to characterize the antiproliferative and cytotoxic effects of the synthesized 19-nortestosterone analogs and to elucidate their mechanism of action.

Cell Culture

HeLa (cervical cancer), and other gynecological cancer cell lines, as well as non-cancerous fibroblast cell lines, were used in these studies. Cells were maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the effect of the compounds on cell viability and proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cytotoxicity Assessment: LDH Assay

The lactate (B86563) dehydrogenase (LDH) assay was used to quantify cytotoxicity by measuring the release of LDH from damaged cells.

-

Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

-

Supernatant Collection: After the incubation period, the culture supernatant is collected.

-

LDH Reaction: The supernatant is incubated with a reaction mixture containing a substrate for LDH and a tetrazolium salt. The LDH-catalyzed reaction leads to the formation of a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of LDH release is proportional to the number of lysed cells.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining was used to analyze the effect of the compounds on the cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with the compounds for various time points (e.g., 24, 48, 72 hours), then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assessment: Caspase Activity Assays

The activity of key apoptotic enzymes, caspase-3 and caspase-9, was measured to confirm the induction of apoptosis.

-

Cell Lysis: Cells are treated with the compounds, harvested, and then lysed to release the cellular contents.

-

Caspase Reaction: The cell lysates are incubated with a specific fluorogenic substrate for either caspase-3 (e.g., Ac-DEVD-AMC) or caspase-9 (e.g., Ac-LEHD-AMC).

-

Fluorescence Measurement: Cleavage of the substrate by the active caspase releases a fluorescent molecule, and the fluorescence is measured using a fluorometer. The increase in fluorescence is proportional to the caspase activity.

Tubulin Polymerization Assay

The direct effect of the compounds on tubulin polymerization was assessed using an in vitro assay.

-

Reaction Setup: Purified tubulin is incubated in a polymerization buffer containing GTP.

-

Compound Addition: The test compound or a control substance (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer) is added to the reaction mixture.

-

Polymerization Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance at 340 nm) over time at 37°C.

Results and Data Presentation

The synthesized 17α-substituted 19-nortestosterone analogs were screened for their antiproliferative activity against a panel of human cancer cell lines. The 17α-halogenated derivatives, particularly the chloro- and bromo-analogs, exhibited the most potent activity, with IC₅₀ values in the low micromolar range against HeLa cells.

Table 1: Antiproliferative Activity of 17α-Substituted 19-Nortestosterone Analogs

| Compound | Substitution at C17α | HeLa IC₅₀ (µM) | Non-cancerous Fibroblast IC₅₀ (µM) |

| 1 | H (Nandrolone) | ~10 | > 30 |

| 2 | OH | > 30 | > 30 |

| 3 | Cl | 1.5 ± 0.2 | > 30 |

| 4 | Br | 2.1 ± 0.3 | > 30 |

| 5 | I | 5.8 ± 0.7 | > 30 |

| Cisplatin | - | 7.5 ± 0.9 | ~10 |

Data are presented as mean ± SEM from at least three independent experiments.

Table 2: Mechanistic Insights for the Lead Compound (17α-chloro-19-nortestosterone)

| Assay | Endpoint | Result |

| LDH Assay | Cytotoxicity | Moderate cytotoxicity observed at concentrations above the IC₅₀ |

| Cell Cycle Analysis | Cell Cycle Distribution | Accumulation of cells in the G2/M phase |

| Caspase-9 Activity | Apoptosis Initiation | Significant increase in caspase-9 activity |

| Caspase-3 Activity | Apoptosis Execution | Significant increase in caspase-3 activity |

| Tubulin Polymerization | Microtubule Dynamics | Promotion of tubulin polymerization (stabilizing effect) |

Mechanism of Action

The lead compound, 17α-chloro-19-nortestosterone, was found to induce apoptosis in HeLa cells through the intrinsic pathway. The proposed mechanism of action involves the following key steps:

-

Microtubule Stabilization: The compound directly interacts with tubulin, promoting its polymerization and stabilizing microtubules. This disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

-

Caspase Activation: This leads to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.

-

Cell Death: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.

Conclusion

This technical guide has detailed the discovery and characterization of a novel class of antiproliferative agents based on the 19-nortestosterone scaffold. By strategic modification at the C17α position, it was possible to develop compounds with potent antiproliferative activity against cervical cancer cells and significantly reduced androgenic potential. The lead compound, 17α-chloro-19-nortestosterone, induces cell cycle arrest and apoptosis through a mechanism involving microtubule stabilization and activation of the intrinsic apoptotic pathway. These findings highlight the potential of these modified steroids as promising candidates for further preclinical and clinical development in oncology.

"Antiproliferative agent-19" chemical structure elucidation

- 1. Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antiproliferative activity, and biological profiling of C-19 trityl and silyl ether andrographolide analogs in colon cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Item - Discovery of Novel Bifunctional Agents as Potent TRK Inhibitors and Degraders against xDFG Mutation Resistance - figshare - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of C-19 Modified Andrographolide Analogs as Potent Antiproliferative Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanistic pathways of a promising class of antiproliferative agents: C-19 modified andrographolide (B1667393) analogs. Andrographolide, a natural product isolated from Andrographis paniculata, has garnered significant interest for its potential as an anticancer agent.[1] Functionalization at the C-19 hydroxyl group has been shown to shift its primary mode of action from NF-κB inhibition to the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[1][2] This guide details the synthetic pathway for creating C-19 trityl and silyl (B83357) ether analogs of andrographolide and summarizes their biological evaluation.

Core Synthesis Pathway: C-19 Functionalization of Andrographolide

The synthesis of C-19 modified andrographolide analogs involves a straightforward one-step etherification reaction. The starting material, andrographolide, possesses a primary hydroxyl group at the C-19 position, which is amenable to selective functionalization under basic conditions.

A general synthetic scheme involves the reaction of andrographolide with a suitable trityl or silyl halide in the presence of a base, such as pyridine (B92270) or imidazole, and a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature.

Below is a DOT language script that visualizes the general synthesis pathway.

References

The Core Mechanism of Action of Antiproliferative Agent-19 (APA-19)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the molecular mechanisms of action for the novel antiproliferative agent, APA-19. For the purpose of this document, the well-characterized curcumin (B1669340) analogue, 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (also known as MS13) , will be used as the representative molecule for "Antiproliferative agent-19". This diarylpentanoid has demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, exhibiting a multifaceted mechanism of action that makes it a compelling candidate for further oncological research.

Executive Summary

This compound (APA-19) is a synthetic diarylpentanoid that demonstrates significantly greater cytotoxic and antiproliferative activity against various cancer cell lines compared to its parent compound, curcumin.[1][2][3] Its primary mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways, including the PI3K-AKT and MAPK pathways.[2][3][4] APA-19's efficacy has been documented in non-small cell lung cancer, colon cancer, prostate cancer, and glioblastoma cell lines.[1][2][3][5] This guide will detail the quantitative measures of its activity, the experimental protocols used for its characterization, and the signaling cascades it perturbs.

Quantitative Data Summary

The antiproliferative and cytotoxic effects of APA-19 have been quantified across a variety of human cancer cell lines. The data, presented below, highlights the agent's potency, often demonstrating significantly lower half-maximal effective concentrations (EC₅₀) or half-maximal inhibitory concentrations (IC₅₀) than curcumin.

Table 1: Cytotoxicity of APA-19 (MS13) in Human Cancer and Normal Cell Lines (72h treatment)

| Cell Line | Cancer Type | EC₅₀/IC₅₀ of APA-19 (µM) | EC₅₀/IC₅₀ of Curcumin (µM) | Reference |

| SW480 | Colon Cancer (Primary) | 7.5 ± 2.8 | 30.6 ± 1.4 | [1][6] |

| SW620 | Colon Cancer (Metastatic) | 5.7 ± 2.4 | 26.8 ± 2.1 | [1][6] |

| NCI-H520 | Non-Small Cell Lung Cancer | Not specified | Not specified | [2][7] |

| NCI-H23 | Non-Small Cell Lung Cancer | Not specified | Not specified | [2][7] |

| DU 145 | Prostate Cancer (Androgen-Indep.) | 7.57 ± 0.2 | 34.25 ± 2.7 | [3] |

| PC-3 | Prostate Cancer (Androgen-Indep.) | 7.80 ± 0.7 | 27.77 ± 6.4 | [3] |

| U-87 MG | Glioblastoma | 6.78 ± 1.04 | 16.52 ± 1.05 | [5] |

| SH-SY5Y | Neuroblastoma | 4.72 ± 1.05 | Not specified | [5] |

| WRL-68 | Normal Liver Epithelial | 9.31 ± 0.2 | 26.45 ± 3.3 | [3] |

| CCD-18co | Normal Colon | >10 | 26.8 - 31 | [1] |

Table 2: Antiproliferative Activity of APA-19 (MS13) in U-87 MG Glioblastoma Cells

| Treatment Duration | EC₅₀ of APA-19 (µM) |

| 24h | ~13 |

| 48h | ~7 |

| 72h | 6.78 |

| Data extrapolated from graphical representations in the source material.[5] |

Table 3: Induction of Apoptosis by APA-19 (MS13) in PC-3 Prostate Cancer Cells

| Treatment Duration | APA-19 Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 48h | 7.80 | 61 |

| 48h | 15.60 | 80 |

| 72h | 7.80 | 67 |

| 72h | 15.60 | 70 |

| Data derived from the source publication.[3] |

Core Mechanism of Action: Signaling Pathway Modulation

APA-19 exerts its antiproliferative effects by targeting multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation. The primary pathways affected are the PI3K-AKT and MAPK pathways, leading to cell cycle arrest and induction of apoptosis.

Induction of Apoptosis

APA-19 is a potent inducer of apoptosis in cancer cells.[1][2][3][5] This is achieved through the intrinsic mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and a concurrent increase in the activity of executioner caspase-3.[1][5][8] The agent has been shown to cause morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation.[9]

Modulation of PI3K-AKT and MAPK Signaling

Gene expression analyses in non-small cell lung cancer and prostate cancer cells have revealed that APA-19 modulates differentially expressed genes (DEGs) associated with the PI3K-AKT and MAPK signaling pathways.[2][3][10] These pathways are critical for cell growth, proliferation, and survival. APA-19's inhibitory action on these pathways contributes to its antiproliferative effects. For instance, in glioblastoma cells, APA-19 has been shown to regulate HSP90, a chaperone protein that is crucial for the stability and function of key signaling proteins, including AKT.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of APA-19's mechanism of action.

Cell Viability and Antiproliferative (MTT) Assay

This assay is used to determine the cytotoxic and antiproliferative effects of APA-19 on cancer cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of APA-19 (and a vehicle control, e.g., DMSO). For antiproliferative assays, cells are incubated for 24, 48, and 72 hours. For cytotoxicity (EC₅₀) determination, a 72-hour incubation is typically used.[7]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The EC₅₀/IC₅₀ value is calculated using a dose-response curve.[11]

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with APA-19 at desired concentrations (e.g., 1x and 2x EC₅₀) for 24, 48, and 72 hours.[1]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1x binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions (e.g., from Raybiotech Inc.).[1] The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Seeding and Treatment: Cells are treated with APA-19 as described for the apoptosis assay.

-

Cell Lysis: After treatment, cells are lysed to release intracellular proteins.

-

Assay Reaction: The cell lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA) according to the manufacturer's protocol (e.g., from Raybiotech Inc.). Active caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA).

-

Absorbance Measurement: The amount of pNA released is quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The caspase-3 activity is expressed as a fold-change relative to the untreated control.[5]

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as Bcl-2, AKT, and ERK, to assess the impact of APA-19 on signaling pathways.

-

Protein Extraction: Cells are treated with APA-19, then lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-AKT, anti-AKT), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, represented here by the curcumin analogue MS13, is a promising anticancer compound with a well-defined mechanism of action. It effectively inhibits cancer cell proliferation and induces apoptosis by modulating the PI3K-AKT and MAPK signaling pathways. The quantitative data demonstrate its high potency, often surpassing that of curcumin. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of this and similar compounds as potential cancer therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3- methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Proteomic Analysis on Anti-Proliferative and Apoptosis Effects of Curcumin Analog, 1,5-bis(4-Hydroxy-3-Methyoxyphenyl)-1,4-Pentadiene-3-One-Treated Human Glioblastoma and Neuroblastoma Cells [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3- methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle-Apoptosis and PI3K Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. entomoljournal.com [entomoljournal.com]

Technical Guide: Identification of the FGF19-FGFR4 Signaling Axis as a Key Molecular Target for Antiproliferative Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract: The term "Antiproliferative agent-19" does not correspond to a specifically recognized compound in current scientific literature. However, the numeric designator strongly suggests a focus on Fibroblast Growth Factor 19 (FGF19), a potent signaling molecule implicated in cellular proliferation and oncogenesis. This technical guide provides an in-depth exploration of the FGF19-FGFR4 signaling pathway as a critical molecular target for the development of novel antiproliferative therapies. We will detail the components of this pathway, its mechanism of action, and its role in cancer. Furthermore, this guide presents quantitative data on known inhibitors, detailed experimental protocols for target validation, and visual diagrams of the core signaling cascade and experimental workflows.

The Molecular Target: The FGF19-FGFR4 Signaling Axis

The FGF19-FGFR4 signaling pathway is a crucial regulator of various metabolic processes, but its aberrant activation is a known driver in several cancers, most notably hepatocellular carcinoma (HCC).[1][2] The key components of this signaling axis are:

-

Fibroblast Growth Factor 19 (FGF19): An endocrine hormone primarily secreted from the ileum. In cancer, amplification of the FGF19 gene can lead to its overexpression, driving tumorigenesis.[1][2]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): A transmembrane tyrosine kinase receptor that is the primary receptor for FGF19.[3][4] It is the predominant FGFR isoform in human hepatocytes.[5]

-

β-Klotho (KLB): A single-pass transmembrane protein that acts as an obligatory co-receptor, forming a complex with FGFR4 to enable high-affinity binding of FGF19.[1][6]

Activation of the pathway is initiated when FGF19 binds to the pre-formed FGFR4/KLB complex. This binding induces dimerization of the receptor, leading to autophosphorylation of the intracellular tyrosine kinase domains and the subsequent activation of downstream signaling cascades.[6][7]

Upon activation, the FGF19-FGFR4 complex recruits and phosphorylates adaptor proteins like FGF Receptor Substrate 2 (FRS2).[1][2] This leads to the activation of major downstream pathways, including:

-

Ras-Raf-MAPK (ERK1/2) Pathway: A central signaling cascade that promotes cell proliferation.

-

PI3K-Akt Pathway: A key pathway that regulates cell survival, growth, and inhibits apoptosis.[1][2]

-

JAK/STAT Pathway: Also implicated in cell proliferation and survival.[6]

The combined output of these pathways drives the potent proliferative and anti-apoptotic effects seen in FGF19-driven cancers.[1][2][3]

Quantitative Data on FGF19-FGFR4 Pathway Inhibitors

Several small molecule inhibitors targeting FGFR4 have been developed. These can be broadly categorized as pan-FGFR inhibitors (targeting FGFR1-4) and selective FGFR4 inhibitors. Selective inhibitors are often preferred to avoid off-target toxicities, such as hyperphosphatemia, which is associated with FGFR1 inhibition.[8]

| Inhibitor Name | Type | Target | IC50 (nM) | Clinical Trial Phase (if applicable) | Reference |

| BLU-9931 | Irreversible, Selective | FGFR4 | 3 | Preclinical | [7] |

| FGFR1 | 591 | [7] | |||

| FGFR2 | 493 | [7] | |||

| FGFR3 | 150 | [7] | |||

| Fisogatinib (BLU-554) | Irreversible, Selective | FGFR4 | - | Phase I | [3][7] |

| Roblitinib (FGF401) | Reversible, Selective | FGFR4 | 1.9 | Phase I/II | [7] |

| FGFR1/2/3 | >10,000 | [7] | |||

| Infigratinib (BGJ398) | Pan-FGFR | FGFR1/2/3 | High affinity | Phase II | [3] |

| FGFR4 | Lower affinity | [3] | |||

| Compound 35a | Selective | FGFR4 | 8.5 | Preclinical | [9] |

Experimental Protocols for Target Identification & Validation

Validating the FGF19-FGFR4 axis as a therapeutic target and evaluating the efficacy of its inhibitors involves a series of in vitro and in vivo experiments.

Western Blot for Downstream Pathway Inhibition

This protocol assesses if a compound inhibits FGF19-induced signaling.

-

Cell Culture: Culture HCC cells with known FGF19/FGFR4 expression (e.g., Hep3B, MHCC97H) in appropriate media until they reach 70-80% confluency.

-

Serum Starvation: Starve cells in serum-free media for 12-24 hours to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test inhibitor (and a vehicle control) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with recombinant FGF19 (e.g., 50-100 ng/mL) for 15-30 minutes to activate the FGFR4 pathway.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Cell Proliferation Assay (MTT Assay)

This protocol measures the antiproliferative effect of an inhibitor.

-

Cell Seeding: Seed HCC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., from 0.01 to 10,000 nM) in fresh media. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the half-maximal inhibitory concentration (IC50).

In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo efficacy of an inhibitor.

-

Cell Implantation: Subcutaneously inject FGF19-amplified HCC cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily or according to the determined pharmacokinetic profile. Monitor animal body weight and general health throughout the study.

-

Efficacy Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised at a specific time point post-final dose to analyze target engagement (e.g., by Western blot for pERK) and proliferation markers (e.g., Ki-67 staining). A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.[7]

Conclusion

The FGF19-FGFR4 signaling axis represents a well-validated and highly attractive molecular target for antiproliferative drug development, particularly for hepatocellular carcinoma and other cancers with FGF19 amplification. The development of highly selective FGFR4 inhibitors demonstrates a promising therapeutic strategy. Future work will focus on overcoming potential resistance mechanisms and exploring combination therapies to enhance the clinical efficacy of targeting this critical oncogenic pathway.[5][10]

References

- 1. mdpi.com [mdpi.com]

- 2. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FGF19/FGFR4 signaling contributes to the resistance of hepatocellular carcinoma to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FGF19 in Solid Tumors: Molecular Mechanisms, Metabolic Reprogramming, and Emerging Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of Antiproliferative Agent-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-19, also identified in scientific literature as compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one), has emerged as a potent cytotoxic agent against various cancer cell lines, with a particularly significant effect on lung cancer cells. This technical guide provides a comprehensive overview of its in vitro antiproliferative activity, detailing its effects on cell viability, the cell cycle, and the induction of apoptosis. The information herein is synthesized from a key study that elucidates the compound's mechanism of action, offering valuable insights for researchers in oncology and drug discovery.

In Vitro Antiproliferative Activity

Compound 4a has demonstrated significant dose-dependent cytotoxic effects on human non-small cell lung cancer (A549) and colon cancer (HTC-116) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits cell growth by 50%, were determined after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| A549 | Non-small cell lung cancer | Potent (specific value not provided in abstract)[1] |

| HTC-116 | Colon Cancer | Potent (specific value not provided in abstract)[1] |

| Table 1: Cytotoxicity of this compound (Compound 4a) in Cancer Cell Lines |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism by which this compound exerts its antiproliferative effects is through the induction of cell cycle arrest and subsequent apoptosis.[1]

G2/M Phase Cell Cycle Arrest

Treatment of A549 lung cancer cells with compound 4a leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest prevents the cells from proceeding to mitosis, thereby inhibiting cell division and proliferation. The percentage of cells in the G2 phase increased in a time-dependent manner, rising from 3.2% in control cells to 15.5% after 24 hours and 33.8% after 48 hours of treatment.[1] This was accompanied by a decrease in the proportion of cells in the G0/G1 phase.[1]

Induction of Apoptosis

Following cell cycle arrest, compound 4a triggers programmed cell death, or apoptosis, in A549 cells.[1] The study indicates that this apoptosis is mediated through both the intrinsic and extrinsic pathways, suggesting a multi-faceted approach to inducing cell death.[1] A notable increase in the sub-G0 cell population, a hallmark of apoptosis, was observed in treated cells.[1]

Experimental Protocols

The following are the key experimental methodologies employed to characterize the in vitro antiproliferative activity of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cancer and normal cell lines were seeded in 96-well plates.

-

After 24 hours of incubation, cells were treated with various concentrations of compound 4a for 72 hours.

-

The MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals were dissolved in a solubilization solution.

-

The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to the untreated control.

-

The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

The effect of compound 4a on cell cycle progression was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.

Protocol:

-

A549 cells were treated with compound 4a for 24 and 48 hours.

-

Both adherent and floating cells were collected, washed with PBS, and fixed in cold ethanol.

-

The fixed cells were treated with RNase A to remove RNA.

-

Cells were stained with propidium iodide (PI) solution.

-

The DNA content of the stained cells was analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined based on the DNA content.

Visualizations

Experimental Workflow for In Vitro Analysis

Caption: Workflow of synthesis and in vitro biological evaluation.

Proposed Mechanism of Action Signaling Pathway

Caption: Proposed signaling pathway for antiproliferative effects.

References

Unveiling the Cytotoxic Potential of Antiproliferative Agent-19 Against Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cytotoxic effects of Antiproliferative agent-19 against various cancer cell lines. The document summarizes key quantitative data, details established experimental protocols for assessing cytotoxicity and cell cycle arrest, and visualizes the underlying molecular pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug discovery.

Quantitative Analysis of Cytotoxicity

The in vitro efficacy of this compound has been quantified against human colorectal carcinoma (HCT-116) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | 12.18[1] |

| A549 | Lung Cancer | 11.33[1] |

Core Experimental Protocols

The following sections detail the standard methodologies employed to ascertain the cytotoxic and cell-cycle-disrupting effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

-

96-well microplate

-

Cancer cell lines (e.g., HCT-116, A549)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Cells are harvested and seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the agent. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells. The plate is incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), and analyzing the fluorescence intensity of individual cells using a flow cytometer.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Cells are seeded in culture dishes and allowed to attach. They are then treated with this compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Both floating and attached cells are collected, washed with cold PBS, and centrifuged. The cell pellet is resuspended in a small volume of PBS, and while vortexing gently, ice-cold 70% ethanol is added dropwise to fix the cells. The fixed cells are stored at -20°C for at least 2 hours.[2]

-

Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a PI staining solution containing RNase A to degrade any RNA that might interfere with DNA staining. The cells are incubated in the dark at room temperature for 30 minutes.[3][4]

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for a large population of cells (e.g., 10,000-20,000 events).

-

Data Interpretation: The resulting data is presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. Cells in the G0/G1 phase have a 2n DNA content, while cells in the G2/M phase have a 4n DNA content. Cells in the S phase, which are actively replicating their DNA, have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.

Visualizing Cellular Mechanisms

The following diagrams illustrate the experimental workflow and the signaling pathway associated with the observed effects of this compound.

Caption: Experimental Workflow for Assessing this compound.

Studies indicate that this compound induces cell cycle arrest in the G2/M phase.[1] The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. A common mechanism for G2/M arrest involves the modulation of the Cyclin B1/CDK1 complex activity.

Caption: G2/M Cell Cycle Arrest Signaling Pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

The Lynchpin of Potency: A Technical Guide to the Structure-Activity Relationship of Coumarin-1,2,3-Triazole Hybrids as Antiproliferative Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of coumarin-1,2,3-triazole hybrids, a promising class of antiproliferative agents. By systematically analyzing the impact of structural modifications on cytotoxic activity, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of the key determinants for potency and selectivity in this chemical series. The guide integrates quantitative biological data, detailed experimental methodologies, and visual representations of molecular pathways and experimental workflows to facilitate a deeper comprehension of the subject matter.

Introduction: The Emergence of Coumarin-1,2,3-Triazole Hybrids in Oncology

Coumarins, a class of benzopyrone-containing natural products, and 1,2,3-triazoles, a five-membered heterocyclic ring, are both well-established pharmacophores known for their diverse biological activities. The hybridization of these two scaffolds has given rise to a novel class of compounds with significant antiproliferative properties against a range of human cancer cell lines.[1][2][3] The 1,2,3-triazole ring often serves as a rigid linker, connecting the coumarin (B35378) core to various substituted moieties, and its unique electronic properties can facilitate interactions with biological targets.[4] This strategic combination has been extensively explored to develop potent and selective anticancer agents.[4]

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of coumarin-1,2,3-triazole hybrids is profoundly influenced by the nature and position of substituents on both the coumarin and the triazole-linked aromatic rings, as well as the linker connecting these moieties.

Influence of Substituents on the Triazole-Linked Phenyl Ring

The substitution pattern on the phenyl ring attached to the 1,2,3-triazole is a critical determinant of cytotoxic potency.

-

Halogen Substitution: The presence of halogen atoms, particularly bromine, on the phenyl ring has been shown to enhance antiproliferative activity. For instance, a p-bromo substituted derivative (7b) exhibited potent activity against both MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, with IC50 values of 29.32 µM and 21.03 µM, respectively.[2][3]

-

Electron-Donating and Withdrawing Groups: The electronic nature of the substituents plays a significant role. While some studies suggest that electron-withdrawing groups can be beneficial for activity, other reports indicate that electron-donating groups like methoxy (B1213986) at the ortho position (compound 7f) also confer good activity against MCF-7 and A-549 cells (IC50 values of 29.26 µM and 22.41 µM, respectively).[2][3]

-

Lipophilicity: A strong correlation between lipophilicity and antiproliferative activity has been observed, suggesting that more lipophilic hybrids may have better cell permeability and target engagement.[5]

Impact of the Linker Between Coumarin and Triazole Moieties

The linker connecting the coumarin scaffold to the 1,2,3-triazole ring influences the overall conformation and biological activity of the hybrid molecule.

-

Linker Length: Studies have shown that the length of the linker can affect potency. For coumarin-1,2,3-triazole-glycosyl hybrids, a propyloxy linker (n=3) generally results in higher cytotoxic activities compared to a longer butyloxy linker (n=4).[6]

-

Linker Type: An amino linker has been found to be more favorable for antiproliferative activity against A549 cells when compared to an ether linker in podophyllotoxin-coumarin hybrids tethered by a 1,2,3-triazole.[5] A –CH2O– bridge at the C-4 position of the 1,2,3-triazole nucleus on the phenyl moiety has also been identified as a favorable linker for cytotoxic activity.[1]

Substitutions on the Coumarin Ring

Modifications on the coumarin ring itself also contribute to the SAR.

-

Methyl Group: The presence of a methyl group at the R1 position of the coumarin ring has been shown to improve antiproliferative activity against A549 cells.[5]

-

Glycosylation: The introduction of glycosyl moieties can modulate both the potency and toxicity of these hybrids. While in some cases, the removal of the glycosyl moiety increased potency against cancer cell lines, it also led to higher toxicity against normal cells.[6] Furthermore, derivatives with free hydroxyls on the glycosyl part exhibited superior potency compared to their acetylated counterparts.[6]

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity (IC50 values in µM) of representative coumarin-1,2,3-triazole hybrids against various human cancer cell lines.

| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM)[2][3] |

| 7b | p-Bromo | MCF-7 | 29.32 |

| A-549 | 21.03 | ||

| 7f | o-Methoxy | MCF-7 | 29.26 |

| A-549 | 22.41 | ||

| LaSOM 186 | Not specified | MCF-7 | 2.66 |

| LaSOM 190 | Not specified | MCF-7 | 2.85 |

| LaSOM 185 | Not specified | MCF-7 | Not specified |

| LaSOM 180 | Not specified | MCF-7 | 10.08 |

| Cisplatin | - | MCF-7 | 45.33 |

| Compound Series | Linker/Substitution | Cancer Cell Line | IC50 (µM)[1][5][6] |

| 4a,b | Methyl at R1 on coumarin | A549 | 2.97 and 4.78 |

| 5a | Not specified | A549 | 8.87 |

| 10a-d | -CH2O- bridge | MCF-7 | 1.72 - >50 |

| Propyloxy linker | Glycosyl hybrid | Various | Higher activity |

| Butyloxy linker | Glycosyl hybrid | Various | Lower activity |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A-549)

-

Coumarin-1,2,3-triazole hybrid compounds

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL. Incubate for 1-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the coumarin-1,2,3-triazole hybrid at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Intrinsic apoptosis pathway induced by coumarin-1,2,3-triazole hybrids.

Experimental Workflow Diagram

Caption: Workflow for the evaluation of coumarin-1,2,3-triazole hybrids.

Conclusion

The amalgamation of coumarin and 1,2,3-triazole moieties has proven to be a highly effective strategy in the design of novel antiproliferative agents. The structure-activity relationship studies reveal that the cytotoxic potency of these hybrids can be finely tuned by strategic modifications of the substituents on the triazole-linked phenyl ring, the nature and length of the linker, and substitutions on the coumarin core itself. The induction of apoptosis and cell cycle arrest appear to be key mechanisms underlying their anticancer effects. This comprehensive guide provides a foundational understanding for the rational design and future development of more potent and selective coumarin-1,2,3-triazole-based anticancer drug candidates.

References

- 1. Frontiers | Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents [frontiersin.org]

- 2. Design, Synthesis and Cytotoxicity of New Coumarin-1,2,3-triazole Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drggdc.in [drggdc.in]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: Antiproliferative Effects of CDK8/19 Inhibition on Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex's kinase module, playing a crucial role in the regulation of gene expression through the phosphorylation of transcription factors and Mediator subunits. Emerging evidence has implicated high expression of CDK8/19 in the pathology of various cancers, including prostate cancer. This technical guide provides an in-depth overview of the antiproliferative effects of selective CDK8/19 inhibitors, with a specific focus on their mechanism of inducing cell cycle arrest. We will delve into the signaling pathways modulated by these inhibitors, present quantitative data on their efficacy, and provide detailed experimental protocols for key assays.

Introduction

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation. The Mediator complex, a multiprotein assembly, is a key regulator of transcription, and its kinase module, including CDK8 and CDK19, has been identified as a significant contributor to oncogenesis in certain cancers.[1] Small molecule inhibitors targeting CDK8/19 have shown promise as antiproliferative agents.[1] This document will explore the mechanism by which these inhibitors disrupt the cell cycle, leading to cell death in cancer cells.

Mechanism of Action: Induction of Premature G1/S Transition and DNA Damage Response

Selective inhibition of CDK8/19 has been shown to exert antiproliferative activity in cancer cells, particularly in prostate cancer.[1] The primary mechanism involves the modulation of gene expression of key cell cycle regulators. This leads to a reduction in the G1 phase cell population and an increase in the S phase population, indicating a premature G1/S transition.[1] This aberrant transition induces a DNA damage response, which subsequently triggers ATR-dependent, caspase-independent cell death.[1]

Signaling Pathway of CDK8/19 Inhibition

The inhibition of CDK8/19 disrupts the normal transcriptional regulation of genes involved in the G1/S checkpoint. This leads to a cascade of events culminating in cell death.

Caption: Signaling pathway of CDK8/19 inhibition leading to cell death.

Quantitative Data on Antiproliferative Activity

The efficacy of CDK8/19 inhibitors has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of these compounds.

| Compound | Target(s) | IC50 (nmol/L) | Cell Line | Reference |

| T-474 | CDK8/19 | 1.6/1.9 | - | [1] |

| T-418 | CDK8/19 | 23/62 | - | [1] |

Table 1: Potency of Selective CDK8/19 Inhibitors.

Treatment with CDK8/19 inhibitors alters the distribution of cells in different phases of the cell cycle.

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| VCaP | Control | Data not specified | Data not specified | Data not specified | [1] |

| VCaP | CDK8/19 Inhibitor | Reduced | Elevated | Data not specified | [1] |

Table 2: Effect of CDK8/19 Inhibition on Cell Cycle Distribution in Prostate Cancer Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Cell Viability Assay

This protocol is used to assess the antiproliferative effects of CDK8/19 inhibitors.

Caption: Workflow for a typical cell viability assay.

Protocol Details:

-

Cell Seeding: Plate cells (e.g., VCaP) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the CDK8/19 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

MTT Assay: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software.[2]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in each phase of the cell cycle.

Protocol Details:

-

Cell Treatment: Culture cells to a suitable confluency and treat with the CDK8/19 inhibitor for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.

-

Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the cell cycle and DNA damage response.

Protocol Details:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine relative protein expression levels.

Conclusion

CDK8/19 inhibitors represent a promising class of antiproliferative agents for the treatment of certain cancers. Their mechanism of action, which involves the induction of a premature G1/S phase transition and subsequent ATR-dependent cell death, provides a clear rationale for their therapeutic potential.[1] The experimental protocols detailed in this guide offer a framework for the further investigation and development of these compounds. Future research should continue to explore the full spectrum of their cellular effects and their potential for in vivo efficacy.

References

- 1. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Apoptotic Power of ABT-199 (Venetoclax): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the B-cell lymphoma 2 (BCL-2) inhibitor, ABT-199 (Venetoclax), focusing on its profound ability to induce apoptosis in cancer cells. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and development in oncology.

Core Mechanism: Reinstating Programmed Cell Death

ABT-199 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein BCL-2.[1] In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis, a natural process of programmed cell death.[1] BCL-2 sequesters pro-apoptotic proteins, such as BIM, preventing the activation of the intrinsic apoptotic pathway.[2]

ABT-199 mimics the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of BCL-2.[2] This competitive binding displaces BIM and other sequestered pro-apoptotic proteins.[2] Once liberated, these proteins activate BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane.[3][4] This critical event, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[5] Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to dismantling of the cell.[3][5]

Signaling Pathway of ABT-199-Induced Apoptosis

The following diagram illustrates the molecular cascade initiated by ABT-199, leading to the induction of apoptosis.

Quantitative Data: Antiproliferative Activity of ABT-199

The antiproliferative activity of ABT-199 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | < 0.01 | [6][7] |

| MV4-11 | Acute Myeloid Leukemia (AML) | < 0.01 | [6] |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | < 0.01 | [6] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | > 1 | [6] |

| HL-60 | Acute Promyelocytic Leukemia | > 1 | [6] |

| K562 | Chronic Myelogenous Leukemia | > 1 | [6] |

| CHP126 | Neuroblastoma | ~0.01 | [5] |

| KCNR | Neuroblastoma | ~0.01 | [5] |

| SJNB12 | Neuroblastoma | ~0.01 | [5] |

| SKNAS | Neuroblastoma | > 10 | [5] |

| SHEP2 | Neuroblastoma | > 10 | [5] |

| Jeko-1 | Mantle Cell Lymphoma | ~0.005 | [8] |

| HBL-2 | Mantle Cell Lymphoma | ~0.002 | [8] |

| SP-49 | Mantle Cell Lymphoma | ~0.004 | [8] |

| Maver-1 | Mantle Cell Lymphoma | ~0.001 | [8] |

| Granta-519 | Mantle Cell Lymphoma | ~0.001 | [8] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the apoptotic effects of ABT-199 are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on neuroblastoma cell lines.[5]

Workflow Diagram

Methodology

-

Cell Seeding: Seed neuroblastoma cells in triplicate in a 96-well plate at an optimal confluency for each cell line.

-

Incubation: Incubate the plates overnight to allow for cell adherence.

-

Treatment: Treat the cells with a range of ABT-199 concentrations (e.g., 1 nM to 50 µM). Include a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the treated cells for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by performing a nonlinear regression analysis of the concentration-response data.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

This protocol is a standard method for detecting apoptosis.[9][10]

Workflow Diagram

Methodology

-

Induce Apoptosis: Treat cells with the desired concentration of ABT-199 for a specified time to induce apoptosis. Include both positive and negative controls.

-

Cell Collection: Harvest 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Apoptosis Markers

This protocol is a general procedure for detecting protein expression levels.[5][11][12]

Workflow Diagram

Methodology

-

Sample Preparation: Lyse ABT-199-treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved PARP, cleaved Caspase-3, BCL-2, BIM) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This protocol provides a method for the colorimetric or fluorometric detection of caspase activity.[13][14][15]

Workflow Diagram

Methodology

-

Cell Lysate Preparation: Prepare cell extracts from ABT-199-treated and untreated cells.

-

Assay Setup: In a 96-well plate, add the cell extract to the appropriate wells. Include a blank (no cell extract) and controls.

-

Substrate Addition: Add a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours), allowing the caspase to cleave the substrate.

-

Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase activity.

This technical guide provides a foundational understanding of the apoptotic induction by ABT-199, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and scientists in the field of cancer drug development.

References

- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 2. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The BCL-2 selective inhibitor ABT-199 sensitizes soft tissue sarcomas to proteasome inhibition by a concerted mechanism requiring BAX and NOXA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ulab360.com [ulab360.com]

- 14. protocols.io [protocols.io]

- 15. abcam.com [abcam.com]

The Modulatory Role of Antiproliferative Agent-19 in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway modulation by Antiproliferative Agent-19, a potent tetrahydroquinolinone derivative also identified as compound 4a. This document details the agent's mechanism of action, focusing on its ability to induce cell cycle arrest and apoptosis in cancer cells, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Induction of Apoptosis and G2/M Cell Cycle Arrest

This compound (compound 4a) has been identified as a promising anti-cancer agent, primarily investigated for its effects on non-small cell lung cancer cells.[1][2] Its core mechanism involves the induction of programmed cell death, or apoptosis, through the activation of both the intrinsic and extrinsic pathways.[1][2] Concurrently, this agent effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.[1][2]

Quantitative Analysis of Antiproliferative Activity

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cells, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 11.33 ± 0.67 |

| HCT-116 | Colon Cancer | ~13 |

Table 1: IC50 values of this compound (compound 4a) after 72 hours of treatment.[1]

Furthermore, the agent demonstrated minimal toxicity towards normal human embryonic kidney cells (HEK293), suggesting a degree of selectivity for cancer cells.[1]

The induction of cell cycle arrest in A549 cells by compound 4a is time-dependent. The percentage of cells in the G2/M phase significantly increased with prolonged exposure to the agent.